

# YTR107 chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **YTR107**

Cat. No.: **B15584608**

[Get Quote](#)

An In-depth Technical Guide to **YTR107**: A Novel Radiosensitizer Targeting Nucleophosmin (NPM1)

## Introduction

**YTR107** is a novel small molecule entity identified through a forward chemical genetics approach designed to discover compounds that enhance the efficacy of ionizing radiation in cancer therapy.<sup>[1][2]</sup> It functions as a potent radiosensitizer across a broad spectrum of tumor cell lines, including those with mutations in key oncogenes like RAS, ErbB, PIK3CA, and BRAF. <sup>[2][3]</sup> The primary molecular target of **YTR107** has been identified as Nucleophosmin (NPM1), a multifunctional chaperone protein critically involved in DNA double-strand break (DSB) repair. <sup>[1][4]</sup> This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental validation of **YTR107**.

## Chemical Structure and Properties

**YTR107** is a synthetic compound belonging to the pyrimidine-2,4,6-trione class. Its systematic name is 5-((N-benzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione.<sup>[1][3][5]</sup> The structure was confirmed through nuclear magnetic resonance spectroscopy (<sup>1</sup>H and <sup>13</sup>C NMR), mass spectrometry, and elemental combustion analysis.<sup>[1]</sup>

| Property          | Value                                                                  | Source                                  |
|-------------------|------------------------------------------------------------------------|-----------------------------------------|
| Systematic Name   | 5-((N-benzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | <a href="#">[1]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>20</sub> H <sub>15</sub> N <sub>3</sub> O <sub>3</sub>          | Calculated                              |
| Molecular Weight  | 361.36 g/mol                                                           | Calculated                              |
| Appearance        | Not specified in provided results                                      | N/A                                     |
| Solubility        | Soluble in DMSO for in vivo/in vitro use                               | <a href="#">[3]</a> <a href="#">[3]</a> |

### Chemical Structure of YTR107

## Mechanism of Action

**YTR107** exerts its radiosensitizing effect by directly targeting Nucleophosmin (NPM1) and disrupting its role in the DNA damage response (DDR).

- Binding to NPM1: **YTR107** binds directly to the N-terminal domain (residues 1-122) of NPM1. [\[3\]](#)[\[5\]](#) This interaction is crucial for its activity, as demonstrated by in silico docking studies and affinity-based protein capture assays.[\[4\]](#)
- Inhibition of NPM1 Oligomerization: The binding of **YTR107** to the N-terminal domain prevents the formation of NPM1 pentamers, promoting its monomerization.[\[3\]](#)[\[5\]](#)[\[6\]](#) The oligomeric state of NPM1 is essential for its proper function and localization.
- Suppression of DNA Repair: In response to ionizing radiation, phosphorylated NPM1 (pT199-NPM) is recruited to sites of DNA double-strand breaks (DSBs), where it participates in the homologous recombination (HR) repair pathway.[\[1\]](#)[\[3\]](#) **YTR107** inhibits this critical translocation of pT199-NPM to DNA damage foci (marked by γH2AX).[\[3\]](#) By preventing NPM1 recruitment, **YTR107** subsequently blocks the formation of RAD51 foci, a key step in HR, thereby suppressing the repair of lethal DSBs.[\[3\]](#)[\[4\]](#)[\[5\]](#)

This cascade of events leads to an accumulation of unrepaired DNA damage following radiation, ultimately resulting in enhanced cancer cell death.



[Click to download full resolution via product page](#)

Caption: Mechanism of **YTR107** action on the DNA damage response pathway.

## Quantitative Data

**YTR107** has demonstrated significant radiosensitizing activity in a variety of cancer cell lines and in preclinical xenograft models.

## Table 1: In Vitro Radiosensitization by **YTR107**

| Cell Line  | Cancer Type                        | Dose Modifying Factor (DMF)   | Reference |
|------------|------------------------------------|-------------------------------|-----------|
| HT29       | Colorectal Adenocarcinoma          | > 1.5                         | [3][4]    |
| D54        | Glioblastoma                       | > 1.5                         | [3][4]    |
| PANC1      | Pancreatic Carcinoma               | > 1.5                         | [3][4]    |
| MDA-MB-231 | Breast Carcinoma                   | Not specified, but sensitized | [3]       |
| H460       | Non-Small Cell Lung Cancer (NSCLC) | Not specified, but sensitized | [3]       |
| A549       | Non-Small Cell Lung Cancer (NSCLC) | Not specified, but sensitized | [4]       |
| HCC1809    | Breast Carcinoma                   | Sensitized                    | [3]       |
| Multiple   | 7 NSCLC Lines                      | > 1.5                         | [4]       |

Note: The DMF is defined as the dose of radiation required to reduce cell survival to 10% in control cells divided by the dose required for the same effect in **YTR107**-treated cells.[3]

**Table 2: In Vivo Efficacy in Xenograft Models**

| Model          | Treatment                                             | Outcome                                                             | Reference |
|----------------|-------------------------------------------------------|---------------------------------------------------------------------|-----------|
| HT29 Xenograft | 10 mg/kg YTR107 (i.p.) + 3 Gy radiation (daily x 7)   | 4.7-fold increase in tumor growth delay                             | [4]       |
| A549 Xenograft | 20 mg/kg YTR107 (i.p.) + 2.2 Gy radiation (daily x 7) | Increased survival to 60% (vs. 20% with radiation alone) at 70 days | [4]       |

## Experimental Protocols

The characterization of **YTR107** involved several key experimental methodologies.

## Target Identification via Affinity-Based Proteomics

This protocol was used to identify NPM1 as the primary binding partner of **YTR107**.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The novel chemical entity YTR107 inhibits recruitment of nucleophosmin to sites of DNA damage, suppressing repair of DNA double strand breaks, and enhancing radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [YTR107 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15584608#ytr107-chemical-structure-and-properties\]](https://www.benchchem.com/product/b15584608#ytr107-chemical-structure-and-properties)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)